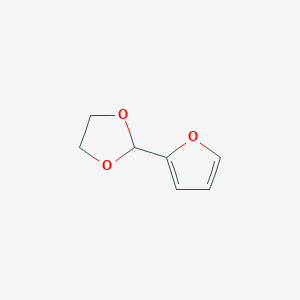

2-(1,3-Dioxolan-2-yl)furan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCACHSUJEMZCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937835 | |

| Record name | 2-(Furan-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-41-4 | |

| Record name | 2-Furyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1708-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Furan-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(1,3-Dioxolan-2-yl)furan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of 2-(1,3-Dioxolan-2-yl)furan, a versatile heterocyclic compound with significant applications in organic synthesis and drug development. This document details an acid-catalyzed synthesis protocol, purification methods, and a thorough compilation of its physicochemical and spectroscopic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical sciences.

Introduction

This compound, also known as furfural ethylene acetal, is a key intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its structure, featuring a furan ring protected as a cyclic acetal, makes it a stable and valuable building block in multi-step organic syntheses.[2] The dioxolane group serves as a protecting group for the aldehyde functionality of furfural, allowing for selective reactions at other positions of the furan ring. This guide provides an in-depth look at its synthesis and a detailed summary of its chemical and physical properties.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of furfural with ethylene glycol.[3] This reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the product.

Acid-Catalyzed Acetalization

Reaction Scheme:

Figure 1: Acid-catalyzed synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is adapted from established procedures for acetalization reactions.[3]

Materials:

-

Furfural (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.02 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add furfural and toluene.

-

Addition of Reagents: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Synthesis and Characterization Workflow

Figure 2: Workflow for the synthesis and characterization of the compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₃ | [1][2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| CAS Number | 1708-41-4 | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 76 °C at 1 mmHg | [2][4] |

| Density | 1.2 g/cm³ | [2] |

| Solubility | Soluble in most organic solvents. | |

| Storage Temperature | 2 - 8 °C | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-5' | 7.42 | dd | 1H | Furan C₅-H |

| H-3' | 6.45 | d | 1H | Furan C₃-H |

| H-4' | 6.38 | dd | 1H | Furan C₄-H |

| H-2 | 5.85 | s | 1H | Dioxolane C₂-H |

| H-4, H-5 | 4.10 - 4.00 | m | 4H | Dioxolane -CH₂-CH₂- |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| C-2' | 150.5 | Furan C₂ |

| C-5' | 143.5 | Furan C₅ |

| C-3' | 110.4 | Furan C₃ |

| C-4' | 109.8 | Furan C₄ |

| C-2 | 98.5 | Dioxolane C₂ |

| C-4, C-5 | 65.3 | Dioxolane -CH₂-CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3140-3110 | w | =C-H stretch (furan) |

| 2980-2880 | m | C-H stretch (aliphatic) |

| 1505 | m | C=C stretch (furan ring) |

| 1150-1040 | s | C-O-C stretch (acetal) |

| 925 | m | Furan ring bend |

| 745 | s | C-H out-of-plane bend (furan) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 140 | 35 | [M]⁺ (Molecular Ion) |

| 139 | 100 | [M-H]⁺ |

| 111 | 20 | [M-CHO]⁺ |

| 97 | 15 | [M-C₂H₃O]⁺ |

| 69 | 40 | [Furan-CH₂]⁺ |

| 43 | 55 | [C₂H₃O]⁺ |

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] The protected aldehyde allows for various chemical transformations on the furan ring, such as lithiation followed by electrophilic quench, without affecting the aldehyde functionality. This enables the synthesis of a diverse range of substituted furans, which are common motifs in biologically active compounds.

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of this compound. The acid-catalyzed acetalization of furfural offers a reliable and efficient route to this important synthetic intermediate. The comprehensive physicochemical and spectroscopic data presented herein will be a valuable resource for scientists and researchers, facilitating its use in the development of novel chemical entities.

References

2-(1,3-Dioxolan-2-yl)furan as a versatile building block in organic chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1,3-Dioxolan-2-yl)furan, a stable and versatile derivative of furfural, has emerged as a crucial building block in modern organic synthesis. The inherent reactivity of the furan ring, combined with the protective stability of the dioxolane group, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications in the construction of complex molecular architectures, with a focus on its utility in the development of pharmaceuticals and advanced materials. Detailed experimental protocols for its preparation and characteristic reactions, alongside tabulated spectroscopic data, are presented to facilitate its practical application in the laboratory.

Introduction

Furan and its derivatives are prominent five-membered aromatic heterocycles that serve as valuable synthons in organic chemistry.[1] The furan nucleus is a key structural motif in numerous natural products and biologically active compounds.[2][3] However, the aldehyde functionality in furfural, a readily available biomass-derived starting material, can interfere with certain desired transformations of the furan ring. The protection of this aldehyde as a 1,3-dioxolane acetal yields this compound, a compound that masks the reactive aldehyde while preserving the synthetic potential of the furan core.[2] This strategic protection allows for selective reactions at the furan ring, which can be followed by deprotection to reveal the aldehyde for further functionalization. This guide explores the synthesis, properties, and synthetic utility of this versatile building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization.

Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1708-41-4 | [4][5] |

| Molecular Formula | C₇H₈O₃ | [2][4] |

| Molecular Weight | 140.14 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 76 °C at 1 mmHg | [5] |

| Density | 1.2 g/cm³ | [2] |

| Refractive Index | 1.4840-1.4870 | [5] |

Spectroscopic Data

The following tables provide predicted and reported spectroscopic data for the characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | dd | 1H | H-5 (furan) |

| ~6.45 | d | 1H | H-3 (furan) |

| ~6.35 | dd | 1H | H-4 (furan) |

| ~5.80 | s | 1H | H-2 (dioxolane) |

| ~4.05 | m | 4H | -OCH₂CH₂O- |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~152.0 | C-2 (furan) |

| ~143.0 | C-5 (furan) |

| ~110.5 | C-4 (furan) |

| ~109.0 | C-3 (furan) |

| ~98.0 | C-2 (dioxolane) |

| ~65.0 | -OCH₂CH₂O- |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3140-3110 | w | C-H stretch (furan ring) |

| ~2980-2880 | m | C-H stretch (aliphatic) |

| ~1580, 1500, 1460 | m | C=C stretch (furan ring) |

| ~1150-1040 | s | C-O stretch (acetal) |

| ~740 | s | C-H out-of-plane bend (furan ring) |

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 140 | M⁺ | Molecular Ion |

| 139 | [M-H]⁺ | |

| 111 | [M - C₂H₅O]⁺ | |

| 97 | [M - C₂H₃O₂]⁺ | |

| 69 | Furan ring fragment |

Synthesis and Experimental Protocols

The most common and efficient method for the preparation of this compound is the acid-catalyzed acetalization of furfural with ethylene glycol.

Synthesis of this compound

This protocol describes the synthesis of this compound from furfural and ethylene glycol using a p-toluenesulfonic acid catalyst.

Experimental Workflow:

Materials:

-

Furfural (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TSA) (0.02 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add furfural, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless to light yellow liquid.

Reactivity and Applications in Organic Synthesis

This compound is a versatile intermediate that participates in a variety of synthetically useful reactions, primarily leveraging the reactivity of the furan ring.

Diels-Alder Reaction

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions with various dienophiles, providing access to oxabicyclic systems.

Reaction Scheme:

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq) and the dienophile (e.g., maleic anhydride, 1.0 eq) in a suitable solvent (e.g., toluene, xylenes, or neat).

-

Heat the reaction mixture under reflux for several hours to overnight, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated derivatives of this compound can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This allows for the introduction of aryl, heteroaryl, or vinyl substituents onto the furan ring.

Logical Workflow for a Suzuki-Miyaura Coupling:

Experimental Protocol (General for Suzuki-Miyaura Coupling):

-

To a reaction vessel, add the halogenated this compound (1.0 eq), the boronic acid derivative (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.

-

The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Application in Total Synthesis

The unique reactivity of this compound and its derivatives makes it a valuable precursor in the total synthesis of complex natural products. For instance, furan-containing building blocks are central to the synthesis of the potent antibiotic Platensimycin.[4][6][7][8][9] The furan moiety can be elaborated through various transformations, including oxidation and rearrangement, to construct the intricate core structures of such molecules. While specific examples detailing the direct use of this compound in the total synthesis of a named natural product are not abundant in readily available literature, its role as a protected furfural derivative implies its utility in synthetic routes where the aldehyde needs to be masked during early-stage transformations of the furan ring. It is also a potential starting material for the synthesis of other furan-containing natural products like Menthofuran.[3][10][11]

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, stability, and the diverse reactivity of the furan ring, coupled with the ability to deprotect the aldehyde functionality, offer a powerful platform for the construction of complex molecules. For researchers in drug discovery and materials science, this compound provides a gateway to a wide range of furan-containing structures with potential biological and physical properties. The experimental protocols and data presented in this guide aim to facilitate its broader application and spur further innovation in the field of organic chemistry.

References

- 1. Furan as a versatile synthon [pubsapp.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. US4240969A - Synthesis of menthofuran - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 1708-41-4 [chemicalbook.com]

- 6. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Menthofuran - Wikipedia [en.wikipedia.org]

- 11. CN102453009A - method for synthesizing menthofuran - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Furfural Ethylene Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfural ethylene acetal, systematically known as 2-(furan-2-yl)-1,3-dioxolane, is a heterocyclic compound of interest in various chemical research and development sectors, including its potential application as a biofuel additive.[1] This technical guide provides a comprehensive overview of its core physical properties, compiled from available scientific literature. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

The physical characteristics of furfural ethylene acetal are summarized in the table below, providing a ready reference for laboratory and developmental work.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₃ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [2][3] |

| Boiling Point | 76 °C at 1 mmHg | [2][3] |

| Melting Point | -41 °C | [3] |

| Density | 1.2 g/cm³ | [2][3] |

| Refractive Index | 1.4840 - 1.4870 | [3] |

| Solubility | Soluble in alcohol and other common organic solvents.[4][5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. While specific spectra for furfural ethylene acetal are not widely published, the expected spectral characteristics can be inferred from its structural moieties (a furan ring and a dioxolane ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the acetal proton, and the ethylene glycol bridge protons. The furan protons would appear in the aromatic region, coupled to each other. The acetal proton (CH on the dioxolane ring attached to the furan) would be a singlet in the downfield region. The four protons of the ethylene glycol moiety would likely appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the furan ring, the acetal carbon, and the two equivalent carbons of the ethylene glycol unit. The furan carbons will resonate in the aromatic/olefinic region, while the acetal carbon is expected in the range of 95-105 ppm.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of furfural ethylene acetal will be characterized by the vibrational modes of its functional groups. Key expected absorptions include:

-

C-H stretching from the furan ring and the dioxolane ring.

-

C=C stretching of the furan ring.

-

Strong C-O-C stretching bands from both the furan and the dioxolane rings, which are characteristic of ethers and acetals.[6]

Mass Spectrometry (MS)

Mass spectrometry of furfural ethylene acetal would show a molecular ion peak corresponding to its molecular weight (140.14 g/mol ). The fragmentation pattern would likely involve the cleavage of the dioxolane ring and fragmentation of the furan ring, providing structural confirmation.[8]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectroscopic properties of furfural ethylene acetal.

Determination of Boiling Point

Apparatus:

-

Small-scale distillation apparatus with a vacuum pump

-

Thermometer

-

Heating mantle

-

Manometer

Procedure:

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Place a small sample of furfural ethylene acetal in the distillation flask along with a boiling chip.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Gradually reduce the pressure to the desired level (e.g., 1 mmHg).

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and the vapor condenses as the boiling point at that specific pressure.

Determination of Density

Apparatus:

-

Pycnometer (a specific gravity bottle) of a known volume

-

Analytical balance

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it empty.

-

Fill the pycnometer with distilled water and weigh it again to determine the mass of the water and to calibrate the exact volume of the pycnometer at a specific temperature.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with furfural ethylene acetal and weigh it.

-

The density is calculated by dividing the mass of the furfural ethylene acetal by the volume of the pycnometer.

Determination of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of furfural ethylene acetal onto the prism.

-

Close the prism and allow the sample to spread into a thin film.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of furfural ethylene acetal in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition (¹H and ¹³C):

-

Insert the NMR tube into the spectrometer.

-

Tune and lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the ¹³C spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of furfural ethylene acetal onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

Data Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Record the background spectrum (with no sample).

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a suitable method, such as electron ionization (EI).

Data Acquisition:

-

The ionized fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each fragment.

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a liquid chemical compound like furfural ethylene acetal.

References

- 1. 2-(1,3-DIOXOLAN-2-YL)FURAN | 1708-41-4 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1708-41-4 [chemicalbook.com]

- 4. Furfural CAS#: 98-01-1 [m.chemicalbook.com]

- 5. Furfural diethyl acetal | C9H14O3 | CID 83553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

Methodological & Application

Application Notes and Protocols: Diels-Alder Reactions with 2-(1,3-Dioxolan-2-yl)furan

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Diels-Alder reaction of 2-(1,3-Dioxolan-2-yl)furan, a key intermediate in organic synthesis. The acetal protecting group modifies the electronic properties of the furan ring compared to unsubstituted furan, influencing its reactivity and the stability of the resulting cycloadducts. These reactions are pivotal for the construction of complex molecular architectures found in pharmaceuticals and natural products.

Introduction to Diels-Alder Reactions of this compound

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring, offering a stereospecific and atom-economical route to complex cyclic systems. Furan and its derivatives are versatile dienes in these reactions, leading to the formation of 7-oxabicyclo[2.2.1]heptene skeletons. The use of this compound, an acetal of furfural, is advantageous as it modulates the electron-withdrawing nature of the formyl group, thereby influencing the diene's reactivity.[1] The acetal can be readily hydrolyzed post-cycloaddition to reveal the aldehyde functionality for further synthetic transformations.

The stereochemical outcome of the Diels-Alder reaction with furan derivatives is a critical aspect, with the formation of either endo or exo diastereomers being influenced by kinetic and thermodynamic factors.[2][3] Generally, the endo product is kinetically favored due to secondary orbital interactions, while the exo product is often the thermodynamically more stable isomer.[2][3] The reaction conditions, including temperature, solvent, and the presence of Lewis acids, can be tuned to favor one diastereomer over the other.[2][4]

Data Presentation: Quantitative Analysis of Diels-Alder Reactions

The following tables summarize quantitative data for the Diels-Alder reaction of furan derivatives with various dienophiles. While specific data for this compound is limited in the literature, the provided data for analogous systems offer valuable insights into expected yields and diastereoselectivity.

Table 1: Diels-Alder Reaction of 2,5-Bis(hydroxymethyl)furan with N-(4-hydroxyphenyl)maleimide [4]

| Entry | Solvent | Temperature (°C) | Yield (%) | endo:exo Ratio |

| 1 | Acetonitrile | 70 | 71 | 99:1 |

| 2 | Acetonitrile | 45 | 92 | 99:1 |

| 3 | Methanol | 60 | 65 | 91:9 |

| 4 | Toluene | 80 | 35 | 80:20 |

| 5 | Diethyl ether | 35 | 25 | 85:15 |

| 6 | n-Hexane | 60 | 20 | 89:11 |

Table 2: Diels-Alder Reaction of Furfural Derivatives with Maleimides

| Diene | Dienophile | Conditions | Yield (%) | endo:exo Ratio | Reference |

| 2,5-Bis(hydroxymethyl)furan | N-(phenyl)maleimide | Acetonitrile, RT | - | endo favored | [4] |

| 2,5-Bis(hydroxymethyl)furan | N-(phenyl)maleimide | 70 °C | 74 | exo favored | [4] |

| Furfural | N-methyl maleimide | Aqueous, 60 °C, 24h | 53 | 2:1 (exo:endo) | [5] |

| 5-(Hydroxymethyl)furfural | N-methyl maleimide | Aqueous, 60 °C, 24h | 63 | 2:1 (exo:endo) | [5] |

Note: "-" indicates data not reported.

Experimental Protocols

The following are detailed methodologies for key Diels-Alder reactions involving furan derivatives. These can be adapted for reactions with this compound.

Protocol 1: General Procedure for the Diels-Alder Reaction of a Furan Derivative with an N-Substituted Maleimide [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the furan derivative (1.0 eq.) in a suitable solvent (e.g., acetonitrile).

-

Addition of Dienophile: Add the N-substituted maleimide (1.0-1.2 eq.) to the solution.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with a cold solvent (e.g., diethyl ether). If no precipitate forms, concentrate the solution under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to isolate the desired cycloadduct.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and diastereomeric ratio.

Protocol 2: Aqueous Diels-Alder Reaction of a Furfural Derivative with a Maleimide [5][6]

-

Reaction Setup: In a glass vial, suspend the furfural derivative (1.0 eq.) in demineralized water.

-

Addition of Dienophile: Add the maleimide (1.5 eq.) to the suspension.

-

Reaction: Seal the vial and stir the mixture vigorously at a controlled temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).

-

Work-up: After cooling to room temperature, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

-

Characterization: Analyze the product using spectroscopic methods to determine the structure, yield, and stereoselectivity.

Protocol 3: Intramolecular Diels-Alder Reaction of a Furfural Allyl Acetal [7][8][9]

-

Acetalization and Cycloaddition (One-Pot): To a solution of furfural (1.0 eq.) in excess allyl alcohol (10 eq.), add a catalytic amount of trifluoroacetic acid (10 mol%) and 3 Å molecular sieves.

-

Reaction: Heat the mixture at 100 °C for 24 hours.

-

Work-up and Purification: After cooling, filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the intramolecular Diels-Alder adduct.

-

Characterization: Confirm the structure of the product using NMR spectroscopy and other analytical techniques. The reaction is reported to be highly exo-selective.[9]

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: General scheme of the Diels-Alder reaction.

Caption: Kinetic vs. Thermodynamic control in stereoselectivity.

Caption: General experimental workflow for Diels-Alder reactions.

References

- 1. mdpi.com [mdpi.com]

- 2. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

Application Notes and Protocols: Metalation of 2-(1,3-Dioxolan-2-yl)furan for Further Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of furan rings is a cornerstone in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The furan scaffold is a prevalent motif in numerous natural products and biologically active compounds. Directed metalation, particularly lithiation, of substituted furans offers a powerful and regioselective method for introducing various functional groups onto the furan nucleus. This application note details a protocol for the metalation of 2-(1,3-dioxolan-2-yl)furan, a versatile building block where the dioxolane group serves as a protecting group for a formyl moiety and as a directing group for metalation. The subsequent quenching of the resulting organolithium intermediate with various electrophiles allows for the synthesis of a diverse range of 5-substituted-2-(1,3-dioxolan-2-yl)furans, which can be readily deprotected to the corresponding 2,5-disubstituted furans.

Reaction Principle

The metalation of this compound is achieved through deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The dioxolane group at the 2-position directs the metalation to the adjacent C5 position of the furan ring. The resulting 5-lithio-2-(1,3-dioxolan-2-yl)furan is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups. This regioselectivity is driven by the coordinating effect of the oxygen atoms in the dioxolane ring with the lithium cation of the base.

Application Notes and Protocols: Reaction of 2-(1,3-Dioxolan-2-yl)furan with Organolithium Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 2-(1,3-dioxolan-2-yl)furan with organolithium reagents. This synthetic strategy offers a versatile and efficient pathway for the introduction of a wide range of functional groups at the 5-position of the furan ring, yielding valuable building blocks for drug discovery and development. The protocols herein cover the generation of the key 5-lithio-2-(1,3-dioxolan-2-yl)furan intermediate and its subsequent reaction with various electrophiles.

Introduction

Furan and its derivatives are prevalent scaffolds in numerous natural products and pharmaceutically active compounds. The functionalization of the furan ring is a key strategy in medicinal chemistry for modulating the biological activity of lead compounds. This compound serves as a stable and versatile starting material, with the dioxolane group acting as a protecting group for the formyl moiety.

The selective deprotonation of this compound at the C5 position using a strong organolithium base, followed by quenching with an electrophile, provides a powerful method for the synthesis of 5-substituted furan derivatives. This approach allows for the introduction of alkyl, carbonyl, hydroxyl, and silyl functionalities, among others.

Reaction Pathway

The overall transformation involves a two-step process:

-

Lithiation: Deprotonation of this compound at the C5 position using an organolithium reagent to form the highly reactive 5-lithio-2-(1,3-dioxolan-2-yl)furan intermediate.

-

Electrophilic Quench: Reaction of the lithiated intermediate with a suitable electrophile to introduce the desired functional group at the C5 position.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 5-substituted 2-(1,3-dioxolan-2-yl)furans.

| Entry | Organolithium Reagent | Electrophile | Product | Reaction Time (h) | Temp (°C) | Yield (%) |

| 1 | n-BuLi | Acetone | 2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)propan-2-ol | 4 | -25 to reflux | 75 |

| 2 | LDA | DMF | 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde | 12 | -80 to 20 | 85 |

| 3 | t-BuLi | Acetaldehyde | 1-(5-(1,3-Dioxolan-2-yl)furan-2-yl)ethan-1-ol | 1 | -80 to rt | 93 |

| 4 | t-BuLi | Cyclohexanone | (5-(1,3-Dioxolan-2-yl)furan-2-yl)(cyclohexyl)methanol | 1 | -80 to rt | 87 |

Table 1: Reaction of this compound with various organolithium reagents and electrophiles.

| Product | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)propan-2-ol | 6.45 (d, J=3.2 Hz, 1H), 6.13 (d, J=3.2 Hz, 1H), 5.75 (s, 1H), 4.10-3.95 (m, 4H), 1.55 (s, 6H) | 160.2, 151.8, 107.5, 106.8, 98.9, 65.3, 64.9, 28.7 |

| 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde | 9.58 (s, 1H), 7.25 (d, J=3.6 Hz, 1H), 6.60 (d, J=3.6 Hz, 1H), 5.95 (s, 1H), 4.15-4.00 (m, 4H) | 177.9, 154.0, 152.7, 122.3, 109.8, 98.5, 65.4 |

| 1-(5-(1,3-Dioxolan-2-yl)furan-2-yl)ethan-1-ol | 6.40 (d, J=3.3 Hz, 1H), 6.20 (d, J=3.3 Hz, 1H), 5.80 (s, 1H), 4.85 (q, J=6.5 Hz, 1H), 4.10-3.95 (m, 4H), 1.50 (d, J=6.5 Hz, 3H) | 158.5, 152.1, 107.2, 106.5, 98.7, 65.3, 64.8, 23.4 |

| (5-(1,3-Dioxolan-2-yl)furan-2-yl)(cyclohexyl)methanol | 6.42 (d, J=3.3 Hz, 1H), 6.21 (d, J=3.3 Hz, 1H), 5.81 (s, 1H), 4.55 (d, J=7.0 Hz, 1H), 4.10-3.95 (m, 4H), 2.00-1.10 (m, 11H) | 159.0, 152.3, 107.3, 106.6, 98.8, 72.5, 65.3, 43.5, 29.8, 26.5, 26.0 |

Table 2: 1H and 13C NMR data for selected 5-substituted 2-(1,3-dioxolan-2-yl)furans.

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 5-substituted 2-(1,3-dioxolan-2-yl)furans.

Protocol 1: Synthesis of 2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)propan-2-ol[1]

-

To a solution of this compound (12.5 mmol) in anhydrous diethyl ether (20 mL) under an argon atmosphere at -50 °C, add n-butyllithium (1.6 M in hexanes, 8 mL, 12.5 mmol) dropwise.

-

After the addition is complete, the mixture is heated to reflux for 2 hours.

-

Cool the reaction mixture to -25 °C and add acetone (12.5 mmol) dropwise.

-

The mixture is then heated to reflux for 4 hours.

-

After cooling to room temperature, the reaction is quenched by pouring it into a saturated aqueous solution of ammonium chloride (20 mL).

-

The mixture is stirred until a clear solution is formed.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel (eluent: n-pentane/diethyl ether = 4:1) to afford the title compound as a yellowish oil (75% yield).

Protocol 2: Synthesis of 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde

-

To a solution of diisopropylamine (0.080 mol) in hexane, add n-butyllithium (0.075 mol) dropwise at -20 °C under a nitrogen atmosphere and stir for 15 minutes.

-

Add anhydrous THF (60 mL) and cool the solution to -80 °C.

-

A solution of this compound (7.5 g, 0.0536 mol) in THF (25 mL) is added dropwise, maintaining the temperature at -80 °C. Stir for 30 minutes.

-

At -80 °C, add dimethylformamide (DMF, 50 mL) and allow the mixture to warm to room temperature over 12 hours.

-

The reaction is quenched with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired aldehyde (85% yield).

Protocol 3: General Procedure for Reaction with Aldehydes and Ketones using t-BuLi[2][3]

-

To a solution of this compound (1.0 equiv) in anhydrous THF at -80 °C under an argon atmosphere, add t-butyllithium (1.1 equiv) dropwise.

-

Stir the resulting mixture at -80 °C for 30 minutes.

-

Add the corresponding aldehyde or ketone (1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired alcohol.

Applications in Drug Development

The 5-substituted this compound derivatives synthesized via these protocols are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The furan core is a key structural motif in many biologically active compounds, and the ability to readily introduce diverse substituents at the 5-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The dioxolane-protected formyl group at the 2-position can be easily deprotected under acidic conditions to reveal the aldehyde, which can then be used in a variety of subsequent transformations, such as reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. This latent reactivity further enhances the utility of these building blocks in the synthesis of novel drug candidates.

Safety Precautions

Organolithium reagents such as n-butyllithium and t-butyllithium are highly pyrophoric and react violently with water. These reagents should only be handled by trained personnel in a fume hood under an inert atmosphere (argon or nitrogen). Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. Anhydrous solvents and glassware are essential for the success and safety of these reactions.

Conclusion

The reaction of this compound with organolithium reagents provides a robust and versatile method for the synthesis of a variety of 5-substituted furan derivatives. The detailed protocols and data presented in these application notes are intended to facilitate the use of this powerful synthetic tool in the fields of chemical research and drug development.

Synthetic Routes to 2,5-Disubstituted Furans Using 2-(1,3-Dioxolan-2-yl)furan: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of unsymmetrical 2,5-disubstituted furans, a scaffold of significant interest in medicinal chemistry and materials science. The synthetic strategy leverages the versatile building block, 2-(1,3-dioxolan-2-yl)furan, which serves as a protected form of 2-furaldehyde. This allows for selective functionalization at the C5 position of the furan ring, followed by deprotection and subsequent elaboration at the C2 position. The protocols detailed herein focus on a key sequence involving metallation at the C5 position, reaction with electrophiles, and subsequent conversion of the C2-formyl group.

Introduction

The furan nucleus is a privileged scaffold found in numerous natural products, pharmaceuticals, and functional materials. The 2,5-disubstituted furan motif is of particular importance, offering a rigid and electronically tunable platform for drug design and the development of organic electronics. The synthesis of unsymmetrically substituted derivatives (R1 ≠ R2) presents a significant challenge, often requiring multi-step procedures with careful use of protecting groups.

A highly effective strategy employs this compound, the ethylene glycol acetal of 2-furaldehyde, as a starting point. The acetal group serves two critical functions: it protects the reactive aldehyde at the C2 position and acts as a powerful ortho-directing group for the metallation of the adjacent C5 position. This allows for the sequential and controlled introduction of different substituents at the C2 and C5 positions, providing a reliable pathway to a diverse range of furan derivatives.

Overall Synthetic Strategy

The primary synthetic route involves a three-stage process:

-

C5-Functionalization : The process begins with the selective deprotonation (lithiation) of this compound at the C5 position, followed by quenching the resulting organolithium species with a suitable electrophile to install the first substituent (R¹).

-

Deprotection : The acetal protecting group is then removed under acidic conditions to liberate the aldehyde functionality at the C2 position, yielding a 5-substituted-2-furaldehyde intermediate.

-

C2-Functionalization : Finally, the aldehyde is transformed using a variety of classic carbonyl chemistries (e.g., Wittig olefination, Grignard addition, reductive amination) to introduce the second, different substituent (R²).

This strategic workflow is visualized in the diagram below.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,3-Dioxolan-2-yl)furan

Welcome to the technical support center for the synthesis of 2-(1,3-Dioxolan-2-yl)furan. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common method is the acid-catalyzed acetalization of 2-furaldehyde (also known as furfural) with ethylene glycol.[1][2] This reaction is an equilibrium process, and the removal of water is essential to drive the reaction towards the formation of the desired dioxolane product.[3]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this synthesis can stem from several factors:

-

Incomplete Water Removal: Since acetalization is a reversible reaction, any water present will shift the equilibrium back towards the starting materials.[3]

-

Acid-Catalyzed Decomposition: The furan ring is sensitive to strong acidic conditions, which can lead to polymerization or degradation (resinification), especially at elevated temperatures.[4][5]

-

Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reactant stoichiometry significantly impacts the reaction outcome.[6][7]

-

Impure Starting Materials: The purity of 2-furaldehyde and ethylene glycol is crucial. Impurities in 2-furaldehyde can inhibit the reaction or lead to unwanted side products.

Q3: What type of acid catalyst is best for this reaction?

A3: A range of Brønsted and Lewis acid catalysts can be used. While traditional catalysts like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) are effective, they can sometimes promote the degradation of the furan ring.[8][9] Milder or solid acid catalysts such as montmorillonite K10 clay, zeolites, or certain metal salts can offer higher yields and selectivity with fewer side products.[1][10] A catalyst-free approach is also possible but often requires higher temperatures and a significant excess of ethylene glycol.[7]

Q4: How can I effectively remove water from the reaction mixture?

A4: The most standard laboratory method is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[3] This physically removes water from the reaction as it is formed, driving the equilibrium forward. Alternatively, using a chemical water scavenger like trimethyl orthoformate or placing molecular sieves in the reaction flask can also be effective.

Q5: What are the best practices for purifying the final product?

A5: The primary methods for purifying this compound are vacuum distillation and column chromatography.[11][12]

-

Vacuum Distillation: This is effective for larger scales, as the product has a relatively high boiling point (e.g., 76°C at 1 mmHg).[12]

-

Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Formation | Ineffective catalyst or insufficient catalyst loading. | Ensure the catalyst is active. If using a solid catalyst, ensure it is properly dried/activated. Consider switching to a different catalyst (e.g., from p-TsOH to a milder solid acid).[1] |

| Incomplete removal of water. | Use a Dean-Stark apparatus to ensure continuous water removal. Check for leaks in the glassware setup.[3] | |

| Dark, Tarry Reaction Mixture (Resinification) | Acid concentration is too high or the temperature is excessive. | Reduce the catalyst loading. Use a milder acid catalyst (e.g., montmorillonite K10).[10] Lower the reaction temperature and extend the reaction time if necessary. Furan rings are notoriously acid-sensitive.[5] |

| Difficult Product Isolation/Purification | Formation of side products with similar boiling points. | Optimize reaction conditions to improve selectivity. Use high-resolution purification techniques like fractional distillation under high vacuum or flash column chromatography with a shallow gradient.[11] |

| Product decomposition during distillation. | Ensure the distillation is performed under a high vacuum to keep the temperature as low as possible. Adding a small amount of a non-volatile base (e.g., sodium carbonate) to the distillation flask can neutralize any residual acid, preventing decomposition. |

Quantitative Data on Reaction Conditions

The following table summarizes various reported conditions for the synthesis of furan-based acetals, providing a basis for comparison and optimization.

| Catalyst | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| None | Furfural:Ethylene Glycol (1:15) | Cyclohexane | 160 | 2 | 78.6 | [7] |

| p-TsOH | Formylfurancarboxylates:Ethylene Glycol (excess) | Toluene | Reflux | N/A | High | [9] |

| HCl (0.1 mol%) | Aldehyde:Methanol | Methanol | Ambient | 0.5 | >95 | [8] |

| Montmorillonite K10 | Salicylaldehyde:Diols | Dichloromethane | Ambient | 0.5 - 1 | 88 - 93 | [10] |

| SAPO-34 | Furfural:Glycerol | N/A | 150 | 0.75 | ~65 (total acetals) | [1] |

| CoCl₂/Dimethylglyoxime (0.1/0.2 mol%) | Cyclohexanone:Propane-1,2-diol | Solvent-free | 70 | 1 | 95.3 | [13] |

Experimental Protocols

Protocol 1: Acetalization using p-Toluenesulfonic Acid (p-TsOH) with Dean-Stark Trap

This protocol is a standard procedure for achieving high conversion by continuous water removal.

Materials:

-

2-Furaldehyde (1.0 eq)

-

Ethylene Glycol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.01 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, and magnetic stirrer

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: To the flask, add 2-furaldehyde, ethylene glycol (1.2 eq), a catalytic amount of p-TsOH (0.01 eq), and toluene (enough to fill the flask and the Dean-Stark trap).

-

Reaction: Heat the mixture to reflux. Water will be collected in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Catalyst-Free High-Temperature Acetalization

This protocol avoids acid catalysts, which can be beneficial for preventing degradation of the furan ring.[7]

Materials:

-

2-Furaldehyde (1.0 eq)

-

Ethylene Glycol (15 eq)

-

Cyclohexane

-

High-pressure reaction vessel (e.g., a sealed tube or autoclave)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reagents: In a high-pressure reaction vessel, combine 2-furaldehyde, a large excess of ethylene glycol (15 eq), and cyclohexane.

-

Reaction: Seal the vessel and heat it to 160 °C with vigorous stirring for 2 hours.

-

Workup: After cooling the vessel to room temperature, open it carefully. Transfer the mixture to a separatory funnel. Wash with water and brine to remove the excess ethylene glycol.

-

Drying and Concentration: Dry the organic layer (cyclohexane) over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing the cause of low reaction yields.

Caption: Troubleshooting flowchart for diagnosing low yield issues.

References

- 1. Acetalization strategy in biomass valorization: a review - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00050H [pubs.rsc.org]

- 2. homework.study.com [homework.study.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. RU2076866C1 - Method of preparing 2-(2-furyl)-1,3-dioxalane (furolane) - Google Patents [patents.google.com]

- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. This compound | 1708-41-4 [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

purification of crude 2-(1,3-Dioxolan-2-yl)furan by column chromatography

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(1,3-Dioxolan-2-yl)furan by column chromatography. It is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

| Issue | Potential Cause(s) | Suggested Solutions |

| Low or No Recovery of Product | Product Degradation on Column: The dioxolane (acetal) group is sensitive to the acidic nature of standard silica gel, causing it to hydrolyze back to the more polar 2-furaldehyde.[1][2] | 1. Deactivate Silica Gel: Flush the packed column with a solvent system containing 1-2% triethylamine (TEA) before loading the sample.[3][4]2. Use TEA in Eluent: Add 0.5-1% triethylamine to the mobile phase throughout the purification.[1]3. Alternative Stationary Phase: Consider using a more neutral stationary phase like neutral alumina or Florisil.[3] |

| Product is Highly Volatile: The product may have evaporated during solvent removal from fractions. | 1. Use a cold trap during rotary evaporation.2. Avoid excessive heating of the water bath. | |

| Poor Separation of Product and Impurities | Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the product from impurities, primarily the starting material, 2-furaldehyde.[1] | 1. Optimize by TLC: Systematically test different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate) to achieve a clear separation (ΔRf > 0.2) between the product and impurities.[1]2. Target Rf Value: Aim for an Rf value of approximately 0.3 for the desired product, this compound, for the best separation on the column.[1] |

| Column Overloading: Too much crude material was loaded onto the column for its size. | Use a silica gel weight of 50-100 times the weight of the crude sample.[1] | |

| Product Elutes with the Solvent Front | Eluent is Too Polar: The solvent system has too high a polarity, causing all compounds to move too quickly through the column with little interaction with the stationary phase. | 1. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.2. Start with a less polar solvent system and gradually increase the polarity (gradient elution). |

| Product Fails to Elute from the Column | Eluent is Not Polar Enough: The solvent system is not polar enough to move the compound down the column. | 1. Gradually increase the polarity of the eluent by increasing the percentage of the polar solvent.2. If the product still does not elute with high polarity solvents, consider a "methanol purge" to flush all remaining compounds from the column. |

| Streaking or Tailing of Spots on TLC/Column | Acidic Impurities or Product Degradation: The presence of acidic components can lead to poor separation and streaking. | Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize acidic sites on the silica gel.[1] |

| Sample Insoluble in Eluent: The compound is not fully soluble in the mobile phase as it moves through the column. | Ensure the chosen eluent system is one in which the crude material is soluble. If not, consider a different solvent system. |

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity is unreacted 2-furaldehyde, the starting material for the synthesis. Polymeric byproducts formed under acidic reaction conditions can also be present.[2]

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 95:5 or 90:10 (hexane:ethyl acetate), and adjust the polarity based on TLC analysis. The goal is to have the product, this compound, exhibit an Rf value of around 0.3.[1]

Q3: How can I visualize this compound and 2-furaldehyde on a TLC plate?

A3: Both compounds can be visualized under UV light (254 nm) as they are UV active.[5] For a more specific visualization, you can use a p-anisaldehyde stain, which will react with the aldehyde group of any unreacted 2-furaldehyde to give a distinct color, while the protected product will likely show a different color. Aldehydes and ketones can also be visualized with a 2,4-dinitrophenylhydrazine (DNPH) stain.[6]

Q4: My product appears to be converting back to 2-furaldehyde during purification. What is happening and how can I prevent it?

A4: This is a common issue caused by the acidic nature of silica gel, which catalyzes the hydrolysis of the acetal protecting group.[7] To prevent this, you should use deactivated silica gel. This can be achieved by either adding 1-2% triethylamine to your eluent or by pre-treating the packed column with a solvent mixture containing triethylamine before loading your sample.[3][4]

Q5: What is the expected order of elution for the product and the main impurity?

A5: this compound is less polar than 2-furaldehyde due to the protection of the polar aldehyde group. Therefore, the product will elute from the column before the unreacted 2-furaldehyde.[8]

Data Presentation

Table 1: Comparison of TLC Solvent Systems for Separation of this compound and 2-Furaldehyde

| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound (Product) | Rf of 2-Furaldehyde (Impurity) | Separation Quality (ΔRf) | Comments |

| 95:5 | ~0.45 | ~0.20 | 0.25 | Good separation, but product Rf may be slightly high for column. |

| 90:10 | ~0.35 | ~0.10 | 0.25 | Recommended. Optimal Rf for product and good separation. |

| 80:20 | ~0.60 | ~0.30 | 0.30 | Product elutes too quickly, potential for co-elution with non-polar impurities. |

Note: Rf values are approximate and can vary based on the specific TLC plate, temperature, and chamber saturation.

Experimental Protocols

Detailed Protocol for Column Chromatography Purification

This protocol outlines the steps for purifying crude this compound using flash column chromatography with deactivated silica gel.

1. Materials:

-

Crude this compound

-

Silica gel (for flash chromatography, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine

-

Glass column with stopcock

-

Sand

-

Collection tubes

-

TLC plates, chamber, and visualization reagents (UV lamp, p-anisaldehyde stain)

2. Thin Layer Chromatography (TLC) Analysis:

-

Prepare a developing chamber with a 90:10 hexane:ethyl acetate solvent system.

-

Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

-

Spot the crude mixture on a TLC plate.

-

Develop the plate in the chamber.

-

Visualize the plate under a UV lamp and mark the spots.

-

If necessary, use a p-anisaldehyde stain to confirm the identity of the 2-furaldehyde spot.

-

Adjust the solvent system to achieve an Rf of ~0.3 for the product spot.

3. Column Preparation (Deactivation of Silica Gel):

-

Securely clamp the column in a vertical position.

-

Add a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

-

Once the silica has settled, add a layer of sand on top.

-

Deactivation Step: Prepare a solution of 90:10 hexane:ethyl acetate containing 1% triethylamine. Pass two column volumes of this solution through the packed silica gel.

-

Finally, flush the column with two column volumes of the 90:10 hexane:ethyl acetate eluent (without triethylamine) to equilibrate the column. Do not let the solvent level drop below the top layer of sand.

4. Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully add the solution to the top of the column using a pipette.

-

Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

-

Carefully add the eluent (90:10 hexane:ethyl acetate) to the column.

-

Apply gentle pressure (using a pump or bulb) to start the flow.

-

Collect fractions in test tubes or vials.

-

Continuously monitor the elution process by performing TLC on the collected fractions.

6. Product Isolation:

-

Identify the fractions containing the pure product using TLC.

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Caption: Experimental workflow for the purification of this compound.

Caption: Troubleshooting guide for common column chromatography issues.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chromatography [chem.rochester.edu]

- 4. reddit.com [reddit.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. epfl.ch [epfl.ch]

- 7. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

side reactions observed during the formation of furan acetals

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation of furan acetals. Our goal is to help you optimize your reaction conditions, minimize side reactions, and improve the overall yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the formation of furan acetals?

A1: The most prevalent side reactions during the acid-catalyzed formation of furan acetals, particularly from reactive substrates like furfural and 5-hydroxymethylfurfural (5-HMF), include:

-

Polymerization/Resinification: Under acidic conditions, furan rings can polymerize to form dark, insoluble materials known as humins. This is a significant pathway for yield loss, especially with prolonged reaction times or high temperatures.

-

Furan Ring Opening: The acidic conditions can catalyze the hydrolysis of the furan ring, leading to the formation of 1,4-dicarbonyl compounds and other degradation products. The presence of water in the reaction mixture exacerbates this issue.[1]

-

Etherification: When using furan derivatives with hydroxyl groups, such as 5-HMF, etherification can occur between the hydroxyl group of one molecule and the alcohol solvent or another HMF molecule.

-

Aldol Condensation: The aldehyde group of furfural or 5-HMF can undergo self-condensation or cross-condensation reactions, particularly under basic or even acidic conditions, leading to the formation of higher molecular weight byproducts.

Q2: Why is my reaction mixture turning dark brown or black?

A2: The formation of a dark-colored reaction mixture is a strong indication of polymerization and the formation of humins.[2] Furan and its derivatives are sensitive to strong acids and high temperatures, which promote these undesirable side reactions.[2]

Q3: Can I use any acid catalyst for furan acetalization?

A3: While a variety of Brønsted and Lewis acids can catalyze acetal formation, the choice of catalyst is critical to minimize side reactions. Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) can be effective but also tend to promote polymerization and ring opening.[3] Milder acid catalysts, such as solid acid resins (e.g., Amberlyst-15), zeolites, or certain Lewis acids (e.g., tin(II) chloride), are often preferred to improve selectivity towards the desired acetal.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of Furan Acetal and Formation of Insoluble Black/Brown Precipitate (Humins)

| Potential Cause | Troubleshooting Step | Rationale |

| Harsh Reaction Conditions | 1. Lower the reaction temperature. | Reduces the rate of polymerization, which is often accelerated at higher temperatures. |

| 2. Reduce the reaction time. | Minimizes the exposure of the sensitive furan ring to acidic conditions, thereby decreasing the extent of humin formation. | |

| Strong Acid Catalyst | 1. Switch to a milder acid catalyst. | Milder catalysts, such as solid acid resins or zeolites, provide the necessary acidity for acetalization while minimizing the degradation of the furan substrate.[5] |

| 2. Use a catalytic amount of acid. | Stoichiometric amounts of strong acids can significantly increase the rate of side reactions. | |

| High Substrate Concentration | 1. Decrease the initial concentration of the furan substrate. | Lower concentrations can reduce the frequency of intermolecular reactions that lead to polymerization. |

Issue 2: Significant Formation of Byproducts from Furan Ring Opening

| Potential Cause | Troubleshooting Step | Rationale |

| Presence of Water | 1. Ensure strictly anhydrous reaction conditions. | Use anhydrous solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |

| 2. Use a dehydrating agent or a Dean-Stark apparatus. | Actively removing water as it is formed during the reaction shifts the equilibrium towards acetal formation and minimizes acid-catalyzed ring hydrolysis. | |

| Strongly Acidic Conditions | 1. Use a milder acid catalyst. | Less aggressive catalysts are less likely to promote the protonation and subsequent cleavage of the furan ring. |

Issue 3: Formation of Ether Byproducts (with Hydroxymethylfurfural)

| Potential Cause | Troubleshooting Step | Rationale |

| Reaction of the Hydroxymethyl Group | 1. Protect the hydroxyl group prior to acetalization. | Although this adds extra steps, protecting the -OH group as a silyl ether or other suitable protecting group can prevent etherification. |

| 2. Optimize reaction conditions (lower temperature, shorter time). | Milder conditions can favor the faster acetalization reaction over the slower etherification. |

Quantitative Data on Furan Acetal Formation

The following table summarizes representative data on the yield of furan acetals and the impact of different catalysts and reaction conditions.

| Furan Substrate | Alcohol | Catalyst | Temperature (°C) | Time (h) | Acetal Yield (%) | Major Side Products | Reference |

| Furfural | Ethanol | Cation Exchange Resin | 25 | 24 | ~70 | Polymerization products | [4] |

| Furfural | Ethanol | H-USY (6) Zeolite | Room Temp | 5 | 79 | Hemiacetal | [5] |

| Furfural | Allyl Alcohol | Trifluoroacetic Acid (TFA) | 100 | 24 | 78 (of DA adduct) | Minor degradation products | [6] |

| 5-HMF | Ethanol | Ru/C | 80 | 6 | 80 (of BHMF) | Over-hydrogenation products | [7] |

Experimental Protocols

Protocol 1: Synthesis of Furfural Diethyl Acetal using a Solid Acid Catalyst

This protocol describes the synthesis of 2-(diethoxymethyl)furan from furfural and ethanol using a solid acid catalyst, which can be easily recovered and reused.

Materials:

-

Furfural (freshly distilled)

-

Anhydrous Ethanol

-

Solid Acid Catalyst (e.g., Amberlyst-15 or a suitable zeolite)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furfural and an excess of anhydrous ethanol (typically 3-5 equivalents).

-

Catalyst Addition: Add the solid acid catalyst (e.g., 10-20 wt% relative to furfural).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, filter off the solid acid catalyst and wash it with a small amount of diethyl ether.

-

Quenching: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Wash the organic layer with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure furfural diethyl acetal.[8]

Characterization:

-

Boiling Point: 189-191 °C[9]

-

Density: 1.008 g/mL at 25 °C[9]

-

¹H NMR (CDCl₃): Chemical shifts and coupling constants should be consistent with the structure of 2-(diethoxymethyl)furan.

Visualizations

Caption: General mechanism for the acid-catalyzed formation of a furan acetal from furfural.

Caption: A logical workflow for troubleshooting common issues in furan acetal synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buy 2-(Diethoxymethyl)furan | 13529-27-6 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Integrated Cascade Process for the Catalytic Conversion of 5-Hydroxymethylfurfural to Furanic and TetrahydrofuranicDiethers as Potential Biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2-Furaldehyde diethyl acetal | 13529-27-6 [chemicalbook.com]

stability of 2-(1,3-Dioxolan-2-yl)furan under acidic and basic conditions

Technical Support Center: 2-(1,3-Dioxolan-2-yl)furan